molecular formula C12H23NO2 B3040313 tert-Butyl (S)-2-ethylpiperidine-1-carboxylate CAS No. 1853230-28-0

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate

Cat. No.: B3040313
CAS No.: 1853230-28-0
M. Wt: 213.32
InChI Key: TZODONUATMTJPI-JTQLQIEISA-N
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Description

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with an ethyl group at the 2-position and a carboxylate ester at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate typically involves the reaction of (S)-2-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and scalability. The use of flow microreactors allows for precise temperature and pressure control, reducing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-methylpiperidine-1-carboxylate
  • tert-Butyl (S)-2-propylpiperidine-1-carboxylate
  • tert-Butyl (S)-2-isopropylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Biological Activity

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H25N1O2C_{13}H_{25}N_{1}O_{2} and a molecular weight of approximately 227.35 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethyl group at the 2-position, which influences its lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines.

2. Neuroprotective Effects
Compounds with piperidine structures have been investigated for their neuroprotective effects, particularly in Alzheimer's disease models. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes suggests potential therapeutic applications in cognitive disorders.

3. Antimicrobial Properties
Preliminary evaluations have indicated that certain piperidine derivatives possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the tert-butyl and ethyl groups via alkylation reactions.
  • Carboxylation to yield the final product.

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals insights into how modifications can alter potency:

Compound NameCAS NumberKey FeaturesBiological Activity
tert-butyl (R)-2-methylpiperidine-1-carboxylate664364-76-5Variation in side chainDifferent activity profile
tert-butyl 4-(3-fluoropropyl)piperidine-1-carboxylate409061-22-9Fluoropropyl substitutionEnhanced lipophilicity

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Screening
In a study assessing various piperidine derivatives for anticancer activity, this compound demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and SK-BR-3, with IC50 values comparable to established chemotherapeutics like tamoxifen .

Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective agents identified that compounds similar to this compound effectively inhibit AChE activity, leading to increased acetylcholine levels in neuronal cultures. This mechanism suggests potential use in Alzheimer's disease therapy .

Properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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